molecular formula C6H10F2O B12982954 (S)-3,3-Difluorocyclohexan-1-ol

(S)-3,3-Difluorocyclohexan-1-ol

Cat. No.: B12982954
M. Wt: 136.14 g/mol
InChI Key: QNFOXOAGRZJDAQ-YFKPBYRVSA-N
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Description

(S)-3,3-Difluorocyclohexan-1-ol is a chiral compound with the molecular formula C6H10F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclohexane ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Difluorocyclohexan-1-ol typically involves the fluorination of cyclohexanone derivatives. One common method is the asymmetric hydrogenation of 3,3-difluorocyclohexanone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol. The choice of catalyst is crucial for achieving high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3-difluorocyclohexanone.

    Reduction: The compound can be reduced to form 3,3-difluorocyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: 3,3-Difluorocyclohexanone

    Reduction: 3,3-Difluorocyclohexane

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

(S)-3,3-Difluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (S)-3,3-Difluorocyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclohexanone: Similar in structure but lacks the hydroxyl group.

    3,3-Difluorocyclohexane: Similar in structure but lacks the hydroxyl group and is fully saturated.

    ®-3,3-Difluorocyclohexan-1-ol: The enantiomer of (S)-3,3-Difluorocyclohexan-1-ol with different stereochemistry.

Uniqueness

This compound is unique due to its specific (S) configuration, which can result in different biological activities and reactivity compared to its ® enantiomer. The presence of fluorine atoms also imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

(1S)-3,3-difluorocyclohexan-1-ol

InChI

InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(9)4-6/h5,9H,1-4H2/t5-/m0/s1

InChI Key

QNFOXOAGRZJDAQ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)O

Canonical SMILES

C1CC(CC(C1)(F)F)O

Origin of Product

United States

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